Home > Products > Screening Compounds P91725 > N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide - 1170779-87-9

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

Catalog Number: EVT-3086983
CAS Number: 1170779-87-9
Molecular Formula: C27H27N7O3
Molecular Weight: 497.559
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a pyrido(2,3-d)pyrimidin-4-one derivative synthesized from ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate. It was identified as a potential anticancer candidate through molecular docking studies and in vitro assays against MCF-7, Hep G2, and Hela cell lines.

Relevance: This compound shares the pyrido(2,3-d)pyrimidin-4-one scaffold with the target compound, N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide. Both compounds belong to the pyrimidine derivative family, known for their anticancer properties as tyrosine kinase and thymidylate synthase inhibitors.

1-(1, 3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This group of compounds features a pyrazolo[3,4-d]pyrimidine core with variations at the 1-position. The synthesis involved using 1,3-benzothiazole, 2-thiol, hydrazine hydrate, 2-hydrazinyl-1,3-benzothiazole, and different aldehydes.

Relevance: This class of compounds directly relates to the target compound, N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide, as both share the central pyrazolo[3,4-d]pyrimidine moiety. The variations at the 1-position in the related compounds suggest potential modifications that can be explored for structure-activity relationship studies related to the target compound.

Compound Description: These compounds represent a series of 4-aminoantipyrine-based heterocycles, synthesized and characterized for their anti-breast cancer activity against the MCF7 cell line. These compounds exhibited promising anticancer activity, with IC50 values comparable to or even surpassing the positive control, Doxorubicin.

Relevance: Although the specific structure of N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is not detailed in the paper discussing these compounds, their shared focus on heterocyclic structures with potential anticancer activity highlights a common research theme. These compounds illustrate various modifications and substitutions within similar chemical spaces, offering insights into potential structural motifs relevant to the target compound's development or biological activity.

Properties

CAS Number

1170779-87-9

Product Name

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)propanamide

Molecular Formula

C27H27N7O3

Molecular Weight

497.559

InChI

InChI=1S/C27H27N7O3/c1-16-6-5-7-22(18(16)3)33-25-21(15-28-33)26(36)31-27(30-25)34-23(14-17(2)32-34)29-24(35)13-10-19-8-11-20(37-4)12-9-19/h5-9,11-12,14-15H,10,13H2,1-4H3,(H,29,35)(H,30,31,36)

InChI Key

STCDCNDANWVMQA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CCC5=CC=C(C=C5)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.